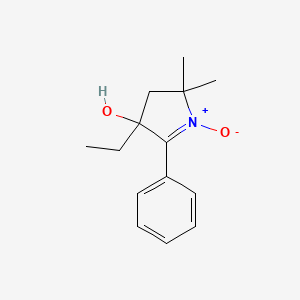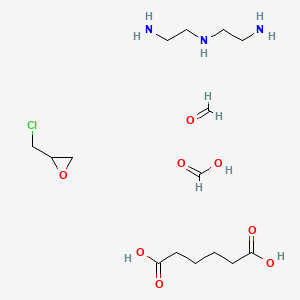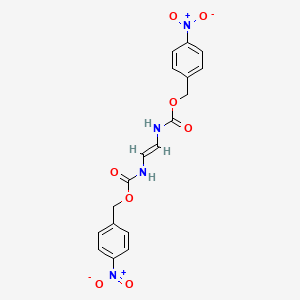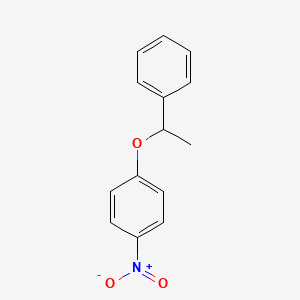![molecular formula C24H44 B14443492 [1,1'-Bi(cyclododecan)]-1-ene CAS No. 76713-46-7](/img/structure/B14443492.png)
[1,1'-Bi(cyclododecan)]-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bi(cyclododecan)]-1-ene: is an organic compound with the molecular formula C24H44 . It is a dimer of cyclododecane, featuring two cyclododecane rings connected by a double bond. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single or multiple rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclododecan)]-1-ene typically involves the dimerization of cyclododecane. One common method is the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane . The cyclododecane is then subjected to specific reaction conditions to form the dimer.
Industrial Production Methods: Industrial production of [1,1’-Bi(cyclododecan)]-1-ene follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and catalysts to ensure efficient conversion and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: [1,1’-Bi(cyclododecan)]-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Cyclododecanone or cyclododecanol.
Reduction: Saturated cyclododecane derivatives.
Substitution: Halogenated cyclododecane compounds.
Scientific Research Applications
Chemistry: [1,1’-Bi(cyclododecan)]-1-ene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of cyclic hydrocarbons on biological systems. It serves as a model compound for understanding the behavior of larger cyclic molecules in biological environments.
Medicine: While not directly used as a drug, [1,1’-Bi(cyclododecan)]-1-ene’s derivatives are explored for potential pharmaceutical applications. Its structural analogs are investigated for their biological activity and therapeutic potential.
Industry: The compound is used in the production of polymers, lubricants, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclododecan)]-1-ene involves its interaction with molecular targets through its double bond and cyclic structure. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new products. The pathways involved include the formation of carbocation intermediates, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Cyclododecane: A saturated cyclic hydrocarbon with a single ring.
Cyclododecatriene: A triene with three double bonds in a twelve-membered ring.
Cyclododecanone: A ketone derivative of cyclododecane.
Uniqueness: [1,1’-Bi(cyclododecan)]-1-ene is unique due to its dimeric structure, featuring two cyclododecane rings connected by a double bond. This structure imparts distinct chemical properties, making it different from its monomeric and other cyclic counterparts. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Properties
CAS No. |
76713-46-7 |
|---|---|
Molecular Formula |
C24H44 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
1-cyclododecylcyclododecene |
InChI |
InChI=1S/C24H44/c1-3-7-11-15-19-23(20-16-12-8-4-1)24-21-17-13-9-5-2-6-10-14-18-22-24/h19,24H,1-18,20-22H2 |
InChI Key |
NDZULADEBPWOJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)C2=CCCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



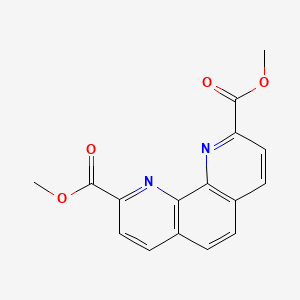

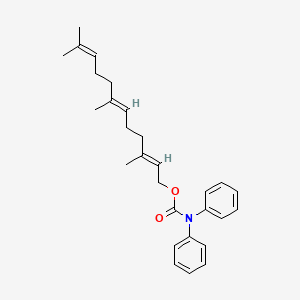
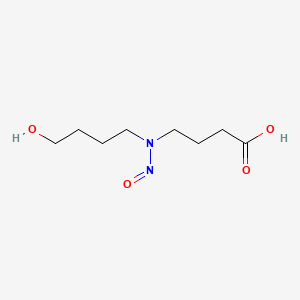
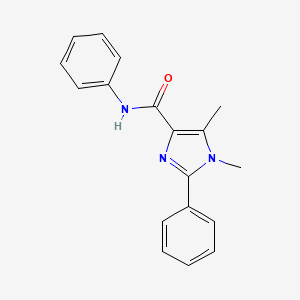

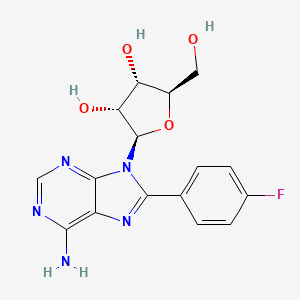
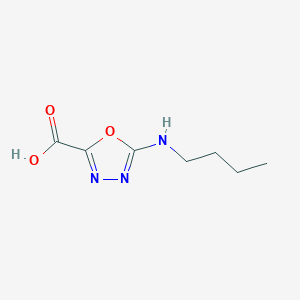
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
